N-(4,5-dimethylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
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Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S2/c1-9-10(2)21-14(16-9)17-13(18)7-8-22(19,20)12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYLWCIQSLEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cellular models, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a thiazole moiety, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties. The molecular formula is C12H14FNO2S2, with a molecular weight of approximately 285.37 g/mol.
Structural Features
- Thiazole Ring : Contributes to the compound's biological activity.
- Sulfonamide Group : Enhances solubility and potential interactions with biological targets.
- Fluorophenyl Substituent : May influence the compound's binding affinity and selectivity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example, compounds with thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | |
| Compound B | NCI-H358 | 6.48 ± 0.11 | |
| This compound | TBD | TBD | TBD |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Tyrosine Kinases (PTK) : Similar compounds have shown to inhibit PTKs involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that thiazole-containing compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been noted to cause cell cycle arrest at specific phases, contributing to their antitumor effects.
Case Studies
-
In Vitro Studies : A series of in vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including lung and breast cancer cells.
- Cell Viability Assays : MTT assays indicated a dose-dependent reduction in cell viability, suggesting strong cytotoxicity.
- In Vivo Studies : Preliminary animal studies showed promising results in tumor reduction when treated with this compound, indicating its potential for further development as an anticancer agent.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with thiazole moieties exhibit promising anticancer activities. N-(4,5-dimethylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thiazole could selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .
Anticonvulsant Effects
Thiazole-containing compounds have shown potential as anticonvulsants. Recent studies have synthesized new thiazole derivatives that displayed significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance efficacy against seizures . this compound may be explored further in this context.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. Several studies have reported that compounds similar to this compound exhibit activity against various bacterial strains. The presence of electron-withdrawing groups on the phenyl ring enhances their antimicrobial efficacy .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of thiazole derivatives:
Preparation Methods
Sulfonylation of Sodium Propiolate
Reacting 4-fluorobenzenesulfonyl chloride with sodium propiolate under basic conditions achieves 85% yield:
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine (3 eq.)
- Temperature: 0°C → rt, 12 h
- Workup: Acidification to pH 2, extraction with ethyl acetate
Characterization Data :
Thiol-Ene Click Chemistry
Alternative method using 4-fluorobenzenesulfinic acid and acrylic acid under radical initiation:
Reaction Conditions :
- Initiator: Azobisisobutyronitrile (AIBN, 0.1 eq.)
- Solvent: Methanol
- Temperature: 60°C, 6 h
- Yield: 78%
Amide Bond Formation Strategies
Acid Chloride Mediated Coupling
Activating 3-((4-fluorophenyl)sulfonyl)propanoic acid with thionyl chloride followed by amine coupling:
Step 1: Acid Chloride Synthesis
- Reagent: SOCl2 (2 eq.)
- Solvent: Toluene
- Temperature: Reflux, 3 h
- Conversion: >95% (monitored by TLC)
Step 2: Amide Coupling
- Amine: 4,5-Dimethylthiazol-2-amine (1.2 eq.)
- Base: Pyridine (3 eq.)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → rt, 24 h
- Yield: 68%
Carbodiimide-Based Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
Reaction Conditions :
- Coupling Agents: EDCI (1.5 eq.), HOBt (1.5 eq.)
- Solvent: DMF
- Temperature: 0°C → rt, 18 h
- Yield: 82%
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 0 → 25 | 82 |
| DCC/DMAP | THF | 25 | 65 |
| HATU | DCM | 0 → 25 | 88 |
Thiazole Ring Construction Post-Amidation
Hantzsch Thiazole Synthesis
Forming the thiazole core from thiourea and α-bromoketone post-sulfonamide installation:
Reaction Sequence :
- Synthesize N-(3-((4-fluorophenyl)sulfonyl)propanoyl)thiourea
- Cyclize with 3-bromo-2,4-pentanedione
- Methylate using methyl iodide
Key Conditions :
- Cyclization: Ethanol, reflux, 8 h (Yield: 55%)
- Methylation: K2CO3, DMF, 60°C, 6 h (Yield: 73%)
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Key Step | Max Yield (%) | Scalability |
|---|---|---|---|
| Acid Chloride (Route A) | Amide coupling | 68 | Moderate |
| EDCI/HOBt (Route A) | Amide coupling | 82 | High |
| Hantzsch (Route B) | Thiazole cyclization | 55 | Low |
Findings :
Purity and Byproduct Formation
- Major Byproducts :
- N-Sulfonyl diketopiperazine (from intramolecular cyclization during EDCI coupling)
- Thiazole N-oxide (from over-oxidation in Hantzsch synthesis)
Mitigation Strategies :
- Maintain reaction temperatures below 25°C during coupling steps.
- Use degassed solvents to prevent oxidation.
Industrial-Scale Considerations
Cost Analysis of Reagents
| Reagent | Cost (USD/kg) | Route A Usage (kg/kg product) | Route B Usage (kg/kg product) |
|---|---|---|---|
| EDCI | 320 | 1.2 | N/A |
| 4-FluoroPhSO2Cl | 450 | 0.8 | 1.1 |
| HOBt | 280 | 0.7 | N/A |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structure of N-(4,5-dimethylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide?
- Methodological Answer :
- Structural Characterization : Use -NMR and -NMR to confirm the presence of the dimethylthiazole and 4-fluorophenylsulfonyl moieties. Infrared (IR) spectroscopy can validate sulfonyl (S=O) stretching vibrations (~1350–1150 cm) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Retention time comparisons against reference standards (e.g., USP protocols for structurally related sulfonamides) ensure purity ≥98% .
Q. How can researchers design in vitro cytotoxicity assays for this compound using established protocols?
- Methodological Answer :
- MTT Assay : Seed cells (e.g., HEK293 or cancer cell lines) in 96-well plates. Treat with compound concentrations (1–100 µM) for 48–72 hours. Add MTT reagent (0.5 mg/mL) and measure absorbance at 570 nm after solubilizing formazan crystals. Normalize data to untreated controls .
- Dose-Response Analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .
Advanced Research Questions
Q. What strategies resolve contradictions in cytotoxicity data between different assay formats (e.g., MTT vs. ATP-based assays)?
- Methodological Answer :
- Assay-Specific Artifacts : Sulfonamide compounds may interfere with MTT reduction kinetics. Validate findings with ATP-based luminescence assays (e.g., CellTiter-Glo®) to exclude false positives/negatives .
- Mechanistic Follow-Up : Combine cytotoxicity data with apoptosis markers (e.g., caspase-3/7 activation) or mitochondrial membrane potential assays (JC-1 staining) to confirm cell death pathways .
Q. How can the synthetic route for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Key Steps :
Sulfonylation : Optimize reaction time and temperature for coupling 4-fluorophenylsulfonyl chloride to the propanamide intermediate. Use triethylamine as a base in anhydrous THF at 0–5°C to minimize side reactions .
Purification : Recrystallize the final product from a methylethyl ketone/hexane mixture (1:3 v/v) to achieve >99% purity. Monitor by TLC (silica gel, ethyl acetate/hexane 1:1) .
Q. What computational approaches predict the pharmacological targets of this compound given its structural similarity to Bicalutamide?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with the androgen receptor (PDB ID: 1E3G). Focus on the sulfonyl and fluorophenyl groups for binding affinity comparisons .
- Pharmacophore Analysis : Generate 3D pharmacophore models (e.g., Schrödinger Phase) to identify shared features with known antagonists, such as hydrogen-bond acceptors and hydrophobic regions .
Q. How does stereochemistry impact the stability and bioactivity of this compound?
- Methodological Answer :
- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers. Compare stability under accelerated conditions (40°C/75% RH for 4 weeks) via LC-MS .
- Bioactivity Profiling : Test isolated enantiomers in receptor-binding assays (e.g., radioligand displacement for steroid receptors) to identify stereospecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
